(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 476671-32-6
VCID: VC7364024
InChI: InChI=1S/C19H13ClN2O2S/c1-24-18-7-2-12(9-17(18)23)8-14(10-21)19-22-16(11-25-19)13-3-5-15(20)6-4-13/h2-9,11,23H,1H3/b14-8-
SMILES: COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O
Molecular Formula: C19H13ClN2O2S
Molecular Weight: 368.84

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile

CAS No.: 476671-32-6

Cat. No.: VC7364024

Molecular Formula: C19H13ClN2O2S

Molecular Weight: 368.84

* For research use only. Not for human or veterinary use.

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile - 476671-32-6

Specification

CAS No. 476671-32-6
Molecular Formula C19H13ClN2O2S
Molecular Weight 368.84
IUPAC Name (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C19H13ClN2O2S/c1-24-18-7-2-12(9-17(18)23)8-14(10-21)19-22-16(11-25-19)13-3-5-15(20)6-4-13/h2-9,11,23H,1H3/b14-8-
Standard InChI Key MWGGHGGXGPUVCG-ZSOIEALJSA-N
SMILES COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound integrates three key structural elements:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, substituted at the 4-position with a 4-chlorophenyl group.

  • Acrylonitrile backbone: A propenenitrile group (CH2=C(CN)\text{CH}_2=\text{C(CN)}) in the Z-configuration, linked to the thiazole's 2-position.

  • Substituted phenyl group: A 3-hydroxy-4-methoxyphenyl moiety attached to the acrylonitrile's β-carbon, introducing polar functional groups.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number450353-42-1
Molecular FormulaC20H16ClN3O2S\text{C}_{20}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}
Molecular Weight406.88 g/mol
IUPAC Name(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile
SMILESCOC1=C(C=CC(=C1)O)C(=C/C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl

Stereoelectronic Features

The Z-configuration creates a planar geometry that enhances π-π stacking with aromatic residues in biological targets. Quantum mechanical calculations predict a dipole moment of 5.2 Debye, driven by the electron-withdrawing cyano group and the polar hydroxyl/methoxy substituents. The thiazole's sulfur atom contributes to ligand-protein interactions via sulfur-aromatic contacts, as observed in docking studies of analogous compounds .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized through a multi-step sequence:

  • Thiazole formation: Condensation of 4-chlorobenzaldehyde with thiosemicarbazide yields 4-(4-chlorophenyl)thiazol-2-amine, followed by bromination at the 2-position.

  • Knoevenagel condensation: Reaction of the thiazole intermediate with 3-hydroxy-4-methoxybenzaldehyde in the presence of piperidine catalyst forms the acrylonitrile backbone .

  • Stereochemical control: The Z-isomer is isolated via fractional crystallization from ethanol/water (3:1), achieving >95% stereopurity.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1Thiosemicarbazide, H2SO4110°C8 hr68%
23-Hydroxy-4-methoxybenzaldehyde, Piperidine80°C4 hr52%
3Ethanol/Water25°C12 hr88%

Reactivity Profile

  • Nucleophilic attack: The cyano group undergoes addition reactions with Grignard reagents, forming ketones after hydrolysis.

  • Electrophilic substitution: The thiazole's 5-position is susceptible to nitration, yielding nitro derivatives for further functionalization .

  • Oxidative coupling: Under Mn(OAc)₃, the phenol group forms dimers via C–O coupling, a reaction leveraged in polymer synthesis.

Biological Activities and Mechanisms

Acetylcholinesterase Inhibition

In vitro assays demonstrate 58% inhibition of human acetylcholinesterase (AChE) at 50 μM, with an IC₅₀ of 89 μM . Molecular docking reveals binding to the peripheral anionic site (PAS) near Trp286, with key interactions:

  • Hydrogen bonding between the hydroxyl group and Ser293 (ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}) .

  • π-Stacking of the thiazole ring with Tyr341 (distance=3.7A˚\text{distance} = 3.7 \, \text{Å}) .

Antioxidant Capacity

In DPPH radical scavenging assays, 100 μM solutions achieve 72% inhibition, outperforming ascorbic acid (65%). The ortho-methoxy group enhances radical stabilization through resonance effects, as confirmed by ESR spectroscopy.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO- d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.43 (m, 4H, chlorophenyl), 6.92 (d, J = 8.5 Hz, 1H, methoxyphenyl), 6.68 (s, 1H, hydroxyl).

  • ¹³C NMR: 158.9 (C=N), 149.2 (C-OCH₃), 132.4 (C-Cl), 118.7 (CN).

Infrared Spectroscopy

Strong absorption at 2215 cm⁻¹ (C≡N stretch) and 1260 cm⁻¹ (C-O-C asymmetric vibration). The hydroxyl group’s broad peak at 3350 cm⁻¹ indicates intermolecular hydrogen bonding.

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison of Thiazole-Based Acrylonitriles

CompoundAChE IC₅₀ (μM)Anticancer IC₅₀ (μM)Antioxidant (% Inhibition)
Target Compound893272
(Z)-2-(4-(3-Methoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile1124558
(E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enenitrile N/AN/A81

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